N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide
Description
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide is a sulfonamide derivative featuring a piperidine core functionalized with a furan-3-carbonyl group and a butane sulfonamide chain. Its synthesis likely involves coupling a furan-3-carbonyl chloride to a piperidine intermediate, followed by sulfonylation.
Key structural attributes:
- Piperidine ring: Provides a rigid scaffold for substituent placement.
- Butane sulfonamide chain: Offers hydrophilicity and structural flexibility.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-2-3-10-22(19,20)16-11-13-4-7-17(8-5-13)15(18)14-6-9-21-12-14/h6,9,12-13,16H,2-5,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJGRUXJHBMERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide typically involves multiple steps:
Formation of the Furan-3-carbonyl Intermediate: The synthesis begins with the preparation of the furan-3-carbonyl chloride from furan-3-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions.
Piperidine Derivative Formation: The next step involves the reaction of the furan-3-carbonyl chloride with piperidine to form the furan-3-carbonyl piperidine intermediate. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Sulfonamide Formation: The final step involves the reaction of the furan-3-carbonyl piperidine intermediate with butane-1-sulfonyl chloride in the presence of a base like sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines or thiols
Major Products
Oxidation: Oxidized furan derivatives
Reduction: Alcohol derivatives
Substitution: Substituted sul
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound features a piperidine ring substituted with a furan-3-carbonyl group, which is critical for its biological activity. The sulfonamide moiety contributes to its pharmacological properties.
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways, such as the ERK pathway. This inhibition may lead to reduced proliferation and increased apoptosis in cancer cells.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this moiety can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12 | ERK pathway inhibition |
| A549 (Lung) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
These findings suggest that the compound effectively inhibits cell growth in a dose-dependent manner.
Animal Models
In vivo studies utilizing mouse xenograft models have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects and modulation of the immune response.
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration. Toxicity assessments indicate a relatively low risk profile, with no significant adverse effects observed at therapeutic doses in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Sulfonamides
a. N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide ()
- Structure : Combines a piperazine-linked pyridine sulfonamide with a phenylcarbamoyl group.
- Key Differences :
- Replaces the furan-3-carbonyl with a phenylcarbamoyl group.
- Uses a pyridine sulfonamide instead of a butane sulfonamide.
- Physicochemical Data :
- Implications : The pyridine sulfonamide may enhance π-π stacking interactions compared to the aliphatic butane chain in the target compound.
b. N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
- Structure : Features a branched azide-functionalized sulfonamide.
- Key Differences :
- Lacks the piperidine and furan moieties.
- Contains multiple azide groups, which are reactive but structurally distinct.
- Synthesis : Achieved via tosyl-azide substitution with a good yield .
- Implications : The azide groups introduce explosive reactivity, limiting biological applications compared to the target compound’s stable furan and sulfonamide groups.
Piperidine Derivatives with Acyl/Amide Substituents
a. Fentanyl Analogs ()
Examples include:
- 2'-Fluoroortho-fluorofentanyl
- 4'-Methyl acetyl fentanyl
- β-methyl fentanyl
- Structure : Piperidine cores with phenethyl or phenylacetamide groups.
- Key Differences: Designed as opioid receptor agonists, unlike the target compound’s sulfonamide-based structure. Use acetyl/propanoyl groups instead of sulfonamide or furan-carbonyl.
Complex Heterocyclic Sulfonamides
a. Goxalapladib ()
- Structure : Contains a naphthyridine core, trifluoromethyl biphenyl, and methoxyethyl-piperidine sulfonamide.
- Key Differences :
- Larger molecular weight (718.80 vs. ~350 for the target compound).
- Designed for atherosclerosis with a multi-ring system.
- Implications : The target compound’s simplicity (furan + butane sulfonamide) may improve synthetic accessibility but reduce target specificity .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
